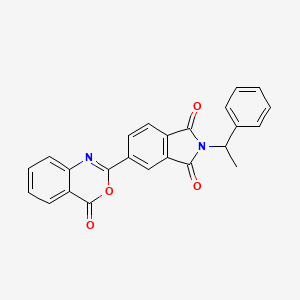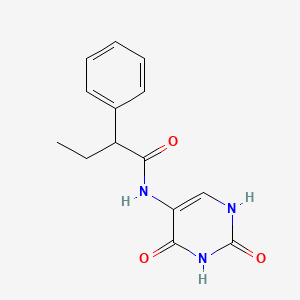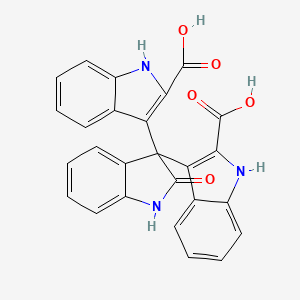
5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(1-phenylethyl)-1H-isoindole-1,3(2H)-dione
Vue d'ensemble
Description
5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(1-phenylethyl)-1H-isoindole-1,3(2H)-dione, also known as BOID, is a synthetic compound that has been widely used in scientific research. BOID has been shown to have multiple biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.
Applications De Recherche Scientifique
5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(1-phenylethyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its anti-inflammatory properties. It has been shown to inhibit the expression of pro-inflammatory cytokines and reduce inflammation in animal models. 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(1-phenylethyl)-1H-isoindole-1,3(2H)-dione has also been investigated for its anti-cancer effects. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(1-phenylethyl)-1H-isoindole-1,3(2H)-dione has been studied for its anti-viral effects. It has been shown to inhibit the replication of several viruses, including influenza A virus and human immunodeficiency virus (HIV).
Mécanisme D'action
The mechanism of action of 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(1-phenylethyl)-1H-isoindole-1,3(2H)-dione is not completely understood. However, it has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC). 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(1-phenylethyl)-1H-isoindole-1,3(2H)-dione has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(1-phenylethyl)-1H-isoindole-1,3(2H)-dione has been shown to have multiple biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(1-phenylethyl)-1H-isoindole-1,3(2H)-dione has also been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. In addition, 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(1-phenylethyl)-1H-isoindole-1,3(2H)-dione has been shown to inhibit the proliferation and migration of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(1-phenylethyl)-1H-isoindole-1,3(2H)-dione has several advantages for lab experiments. It is a synthetic compound, which means that its purity and concentration can be easily controlled. 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(1-phenylethyl)-1H-isoindole-1,3(2H)-dione is also stable and has a long shelf life, making it a convenient reagent for experiments. However, 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(1-phenylethyl)-1H-isoindole-1,3(2H)-dione has some limitations for lab experiments. Its mechanism of action is not completely understood, which makes it difficult to design experiments that specifically target its activity. In addition, 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(1-phenylethyl)-1H-isoindole-1,3(2H)-dione may have off-target effects, which could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(1-phenylethyl)-1H-isoindole-1,3(2H)-dione. One area of research is the development of 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(1-phenylethyl)-1H-isoindole-1,3(2H)-dione derivatives with improved potency and selectivity. Another area of research is the investigation of the role of 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(1-phenylethyl)-1H-isoindole-1,3(2H)-dione in different disease models, such as neurodegenerative diseases and autoimmune diseases. In addition, the development of 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(1-phenylethyl)-1H-isoindole-1,3(2H)-dione-based drug delivery systems could improve its therapeutic potential. Overall, the study of 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(1-phenylethyl)-1H-isoindole-1,3(2H)-dione has the potential to contribute to the development of new therapies for a wide range of diseases.
Propriétés
IUPAC Name |
5-(4-oxo-3,1-benzoxazin-2-yl)-2-(1-phenylethyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O4/c1-14(15-7-3-2-4-8-15)26-22(27)17-12-11-16(13-19(17)23(26)28)21-25-20-10-6-5-9-18(20)24(29)30-21/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWMQURNBYAMSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C4=NC5=CC=CC=C5C(=O)O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-[2-(benzyloxy)-5-chlorophenyl]-1-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4164189.png)
![N'-[3-(2-benzyl-4-chlorophenoxy)propyl]-N,N-dimethylethane-1,2-diamine dihydrochloride](/img/structure/B4164194.png)
![methyl 7-[4-(dimethylamino)phenyl]-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4164216.png)
![tetrahydro-2-furanylmethyl 7-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4164234.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B4164236.png)



![N-(3-bromophenyl)-2-{[5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4164245.png)
![4-[4-(4-{[2-(dimethylamino)ethyl]amino}butoxy)phenyl]-2-butanone hydrochloride](/img/structure/B4164252.png)
![N-({4-ethyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B4164261.png)
![3,3'-{[4-(dimethylamino)phenyl]methylene}bis(1H-indole-2-carboxylic acid)](/img/structure/B4164276.png)

